molecular formula C17H32N2 B10885952 1'-(4-Methylcyclohexyl)-1,4'-bipiperidine

1'-(4-Methylcyclohexyl)-1,4'-bipiperidine

Cat. No.: B10885952
M. Wt: 264.4 g/mol
InChI Key: NMGLLWUAOMJJLG-UHFFFAOYSA-N
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Description

1’-(4-Methylcyclohexyl)-1,4’-bipiperidine is an organic compound that features a bipiperidine structure with a 4-methylcyclohexyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-(4-Methylcyclohexyl)-1,4’-bipiperidine typically involves the reaction of 4-methylcyclohexylamine with 1,4-dibromobutane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group attacks the bromine-substituted carbon, leading to the formation of the bipiperidine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: 1’-(4-Methylcyclohexyl)-1,4’-bipiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1’-(4-Methylcyclohexyl)-1,4’-bipiperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1’-(4-Methylcyclohexyl)-1,4’-bipiperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    4-Methylcyclohexanemethanol: An organic compound with a similar cyclohexyl structure but different functional groups.

    1-Methylcyclohexene: Another compound with a methylcyclohexyl group but different overall structure.

Uniqueness: 1’-(4-Methylcyclohexyl)-1,4’-bipiperidine is unique due to its bipiperidine structure combined with a 4-methylcyclohexyl substituent. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

Molecular Formula

C17H32N2

Molecular Weight

264.4 g/mol

IUPAC Name

1-(4-methylcyclohexyl)-4-piperidin-1-ylpiperidine

InChI

InChI=1S/C17H32N2/c1-15-5-7-16(8-6-15)19-13-9-17(10-14-19)18-11-3-2-4-12-18/h15-17H,2-14H2,1H3

InChI Key

NMGLLWUAOMJJLG-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)N2CCC(CC2)N3CCCCC3

Origin of Product

United States

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